molecular formula C10H6Br2O2 B8204901 Endo-2,4-dibromodicycloopentadien-1,8-dion

Endo-2,4-dibromodicycloopentadien-1,8-dion

Cat. No.: B8204901
M. Wt: 317.96 g/mol
InChI Key: QPIIZGUQJCFMDJ-BNMVQUDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endo-2,4-dibromodicycloopentadien-1,8-dion, also known as 4,7-dibromotricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione, is a brominated derivative of dicyclopentadiene. This compound is characterized by its unique tricyclic structure and the presence of two bromine atoms, which significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-2,4-dibromodicycloopentadien-1,8-dion typically involves the bromination of dicyclopentadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Endo-2,4-dibromodicycloopentadien-1,8-dion undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can yield Endo-2,4-diiododicycloopentadien-1,8-dion .

Scientific Research Applications

Endo-2,4-dibromodicycloopentadien-1,8-dion has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Endo-2,4-dibromodicycloopentadien-1,8-dion involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include covalent modification of target proteins and disruption of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Endo-2,4-diiododicycloopentadien-1,8-dion
  • Endo-2,4-dichlorodicycloopentadien-1,8-dion
  • Endo-2,4-difluorodicycloopentadien-1,8-dion

Uniqueness

Endo-2,4-dibromodicycloopentadien-1,8-dion is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific binding interactions compared to its halogenated counterparts .

Properties

IUPAC Name

(1S,7S)-4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H/t4-,5?,7?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIIZGUQJCFMDJ-BNMVQUDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@]2(C3C=C(C(=O)C3[C@H]1C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.